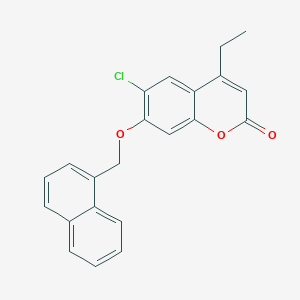
6-chloro-4-ethyl-7-(1-naphthylmethoxy)-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-chloro-4-ethyl-7-(1-naphthylmethoxy)-2H-chromen-2-one, also known as Cpd5, is a small molecule inhibitor that has been widely used in scientific research. It belongs to the class of coumarin derivatives and has been found to have various biological activities.
Mechanism of Action
The mechanism of action of 6-chloro-4-ethyl-7-(1-naphthylmethoxy)-2H-chromen-2-one involves the inhibition of protein kinases and transcription factors. It has been found to bind to the ATP-binding site of protein kinases and prevent the phosphorylation of their substrates. This compound also inhibits the DNA-binding activity of transcription factors by interfering with their dimerization or DNA binding.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, inhibit inflammation and oxidative stress in various disease models, and improve glucose homeostasis in diabetic mice. This compound has also been found to enhance the differentiation of neuronal cells and improve cognitive function in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
6-chloro-4-ethyl-7-(1-naphthylmethoxy)-2H-chromen-2-one has several advantages for lab experiments. It is a small molecule inhibitor that can easily penetrate cell membranes and inhibit the activity of intracellular proteins. It is also relatively stable and can be stored for long periods of time. However, this compound also has some limitations. It has low solubility in water, which can limit its use in some assays. It can also inhibit multiple protein kinases and transcription factors, which can complicate the interpretation of experimental results.
Future Directions
There are several future directions for the use of 6-chloro-4-ethyl-7-(1-naphthylmethoxy)-2H-chromen-2-one in scientific research. One area of interest is the investigation of its potential therapeutic applications in various diseases, such as cancer, inflammation, and neurodegenerative diseases. Another area of interest is the development of more selective inhibitors that target specific protein kinases or transcription factors. Finally, the use of this compound in combination with other drugs or therapies may enhance its efficacy and reduce its limitations.
Synthesis Methods
The synthesis of 6-chloro-4-ethyl-7-(1-naphthylmethoxy)-2H-chromen-2-one involves the reaction of 6-chloro-4-ethylcoumarin with 1-naphthylmethanol in the presence of a catalyst. The reaction proceeds through a condensation reaction, followed by an oxidation step to form the final product. The yield of this compound can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.
Scientific Research Applications
6-chloro-4-ethyl-7-(1-naphthylmethoxy)-2H-chromen-2-one has been widely used in scientific research as a tool compound to investigate the biological functions of various proteins and pathways. It has been found to inhibit the activity of several protein kinases, including JNK, ERK, and p38 MAPK, which are involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. This compound has also been shown to modulate the activity of several transcription factors, such as NF-κB and AP-1, which are involved in the regulation of gene expression.
properties
IUPAC Name |
6-chloro-4-ethyl-7-(naphthalen-1-ylmethoxy)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClO3/c1-2-14-10-22(24)26-20-12-21(19(23)11-18(14)20)25-13-16-8-5-7-15-6-3-4-9-17(15)16/h3-12H,2,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDCFNMFHCXDNKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OCC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 6'-amino-5'-cyano-2-oxo-2'-propyl-1,2-dihydrospiro[indole-3,4'-pyran]-3'-carboxylate](/img/structure/B5005635.png)
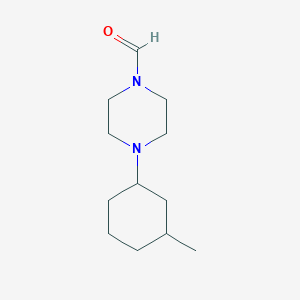
![2-[(2-fluorobenzoyl)amino]-N-1-naphthyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5005659.png)
![2-bromo-N-({[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide](/img/structure/B5005666.png)
![(2-chloro-4-{[1-(4-ethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-6-methoxyphenoxy)acetic acid](/img/structure/B5005670.png)
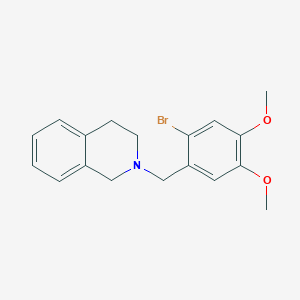
![3-chloro-4-ethoxy-N-({[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B5005677.png)
![ethyl 2-[(4-isobutoxybenzoyl)amino]-3-phenylacrylate](/img/structure/B5005692.png)
![N-[3-(4,4-dimethyl-2,5-dioxo-1-imidazolidinyl)-2-hydroxypropyl]-N-(2-methoxy-5-nitrophenyl)-4-methylbenzenesulfonamide](/img/structure/B5005696.png)
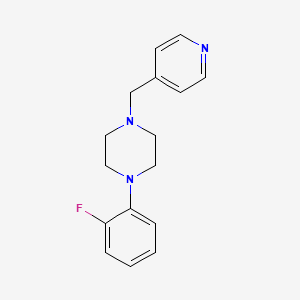
![3,5-bis[(4-nitrobenzoyl)amino]benzoic acid](/img/structure/B5005708.png)
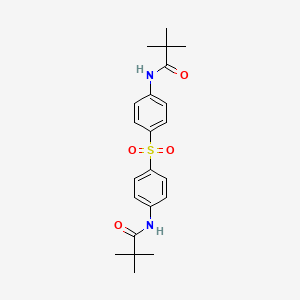
![4-chloro-N-({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methylbenzamide](/img/structure/B5005721.png)
![2-({[4-(4-bromophenyl)-3-(methoxycarbonyl)-2-thienyl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B5005727.png)